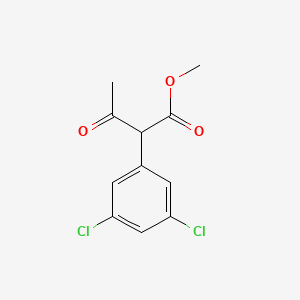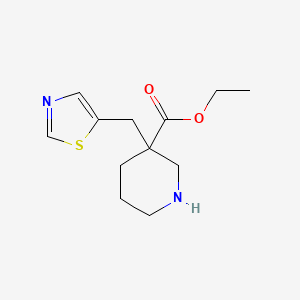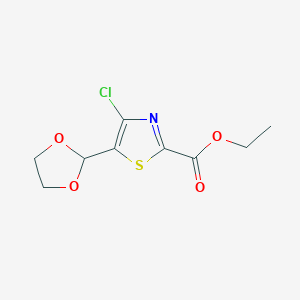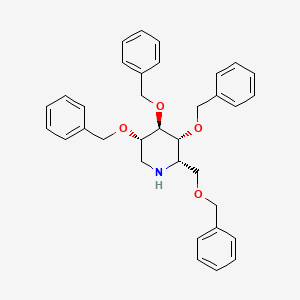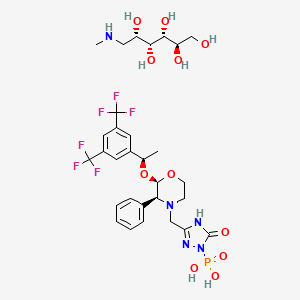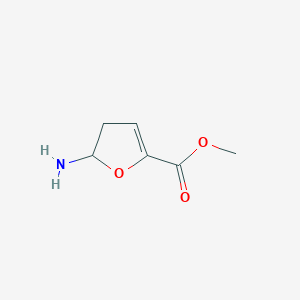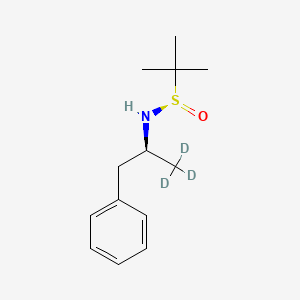
(R)-N-(tert-Butanesulfinyl) Levamfetamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is a chiral compound that belongs to the class of substituted amphetamines. It is a deuterated analog of Levamfetamine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can affect the compound’s pharmacokinetics and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ®-Levamfetamine and tert-butanesulfinamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. The reaction temperature and time are optimized to achieve the desired product.
Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 has various scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect its binding affinity and metabolic stability, leading to differences in its pharmacological effects compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Levamfetamine: The non-deuterated analog of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3.
Deuterated Amphetamines: Other deuterated analogs of amphetamines with similar structures.
Uniqueness
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H21NOS |
|---|---|
Molecular Weight |
242.40 g/mol |
IUPAC Name |
(R)-2-methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H21NOS/c1-11(14-16(15)13(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3/t11-,16+/m0/s1/i1D3 |
InChI Key |
AAJCHDUBGCOPIH-NTAFTGLPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
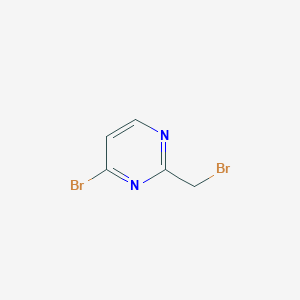
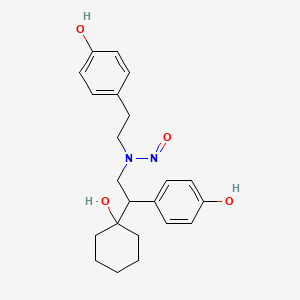
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
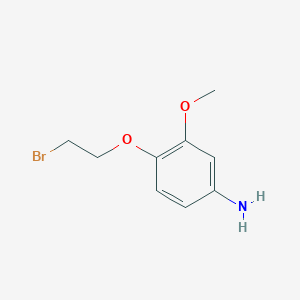

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
